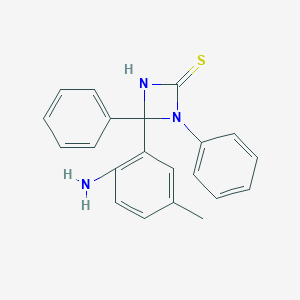
5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide, also known as CPTH2, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. The compound is known to inhibit histone deacetylases (HDACs) and has been shown to have potential therapeutic benefits in cancer and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide has been extensively studied for its potential applications in scientific research. The compound has been shown to inhibit HDACs, which play a crucial role in regulating gene expression. HDAC inhibitors have been shown to have potential therapeutic benefits in cancer and neurodegenerative diseases. 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide has been shown to induce apoptosis in cancer cells and has been shown to have potential therapeutic benefits in glioblastoma, breast cancer, and leukemia.
Mecanismo De Acción
5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide inhibits HDACs by binding to the active site of the enzyme. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This process leads to the repression of gene expression. Inhibition of HDACs by 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide leads to the accumulation of acetylated histones, which leads to the activation of gene expression. This process has been shown to induce apoptosis in cancer cells and has been shown to have potential therapeutic benefits in neurodegenerative diseases.
Biochemical and Physiological Effects:
5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The compound has been shown to have potential therapeutic benefits in glioblastoma, breast cancer, and leukemia. 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide has also been shown to have potential therapeutic benefits in neurodegenerative diseases by promoting neurite outgrowth and reducing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide has several advantages for lab experiments. The compound is small and can easily penetrate cell membranes. 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide has been extensively studied and has been shown to be a potent inhibitor of HDACs. However, 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide also has some limitations. The compound has low solubility in water, which can make it difficult to use in certain experiments. 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide can also be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide. One potential direction is the development of more potent HDAC inhibitors based on the structure of 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide. Another potential direction is the study of the compound's potential therapeutic benefits in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide in combination with other drugs for cancer treatment is an area of active research. Finally, the development of new methods for the synthesis and purification of 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide could lead to more efficient and cost-effective production of the compound.
Métodos De Síntesis
5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide can be synthesized using a two-step process. The first step involves the reaction of 5-chloro-1-naphthoic acid with thionyl chloride to form 5-chloro-1-naphthoyl chloride. In the second step, the resulting compound is reacted with 2-aminothiazole to form 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide. The final product can be purified using column chromatography.
Propiedades
Nombre del producto |
5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide |
|---|---|
Fórmula molecular |
C14H9ClN2OS |
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
5-chloro-N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C14H9ClN2OS/c15-12-6-2-3-9-10(12)4-1-5-11(9)13(18)17-14-16-7-8-19-14/h1-8H,(H,16,17,18) |
Clave InChI |
PBZGUXVLWQVRRY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=NC=CS3 |
SMILES canónico |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)


![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)